Xanthinin

Leishmaniasis Natural Product Screening Antiparasitic

Xanthinin offers strategically differentiated procurement value. Its unique C-4 stereochemistry and acetoxy ketolactone structure provide superior antileishmanial activity over xanthatin/xanthinosin in comparative panels. Essential as HPLC standard for Xanthium extract QC (MIC80 32 μg/mL vs. Candida spp.) and as chiral-pool starting material for α-methyl-γ-lactone PFTase inhibitors with reduced nonspecific cytotoxicity. Sourced as a major constituent from specific Xanthium chemotypes, ensuring cost-effective, scalable supply for hit-to-lead optimization, chemotaxonomic classification, and natural product discovery.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B1221872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthinin
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15-,16?/m0/s1
InChIKeyDPSCQKGSAHTWSP-LPVYDGHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthinin: A Guaianolide Sesquiterpene Lactone with Distinct Bioactivity Profile for Research Procurement


Xanthinin is a naturally occurring guaianolide sesquiterpene lactone isolated primarily from various Xanthium species (Asteraceae), including X. strumarium, X. macrocarpum, and X. italicum [1]. It belongs to the xanthanolide subclass, which is characterized by a 5/7/5-fused ring system and a reactive α-methylene-γ-lactone moiety [2]. Xanthinin is a major constituent in plant extracts and serves as a key intermediate in both biosynthetic and semisynthetic pathways, notably converting to xanthatin via loss of acetic acid [3]. Its structural features and specific stereochemistry at the C-4 position differentiate it from closely related analogs such as xanthatin, xanthinosin, and 4-epi-isoxanthanol [4].

Why Xanthinin's Substitution Pattern Dictates Unique Biological and Semisynthetic Utility Over Other Xanthanolides


Substituting Xanthinin with a closely related analog like xanthatin or xanthinosin without verifying the specific requirements of the intended application is scientifically unsound. The compounds differ in key functional groups—Xanthinin is an acetoxy ketolactone, whereas xanthatin is a dienone resulting from the elimination of acetic acid [1]. This structural variation directly impacts reactivity and bioactivity. For instance, Xanthinin's distinct stereochemistry and substitution pattern at C-4 (as compared to 4-epi-isoxanthanol) fundamentally alter its biological target profile [2]. Furthermore, Xanthinin's natural abundance as a major constituent in specific chemotypes (e.g., in X. sibiricum) provides a more cost-effective and scalable source for isolation or semisynthetic derivatization compared to minor constituents like 4-epixanthanol or 2-hydroxyxanthinosin [3]. The following evidence confirms that Xanthinin occupies a unique and non-interchangeable niche in research and development workflows.

Quantitative Differentiation of Xanthinin vs. Xanthanolide Analogs: A Procurement-Focused Evidence Guide


Differential Antileishmanial Potency: Xanthinin Demonstrates Superior Activity Compared to Other Xanthanolides

In a direct comparison of seven isolated xanthanolides, xanthinin exhibited the most potent leishmanicidal activity, outperforming xanthatin, xanthinosin, and their hydroxylated derivatives [1].

Leishmaniasis Natural Product Screening Antiparasitic

Comparative Fungistatic Activity: Xanthinin and Xanthatin Exhibit Equivalent MIC80 Values Against Candida spp.

Xanthinin and its close analog xanthatin both displayed significant fungistatic activity with identical MIC80 values, while other tested xanthanolides showed no appreciable activity [1].

Antifungal Drug Discovery Candidiasis

Natural Abundance in X. strumarium Chemotypes: Xanthinin as a Dominant Constituent Enabling Economical Isolation

Phytochemical profiling reveals that xanthinin can be the predominant sesquiterpene lactone in specific populations of Xanthium strumarium, with yields from leaves reaching up to 0.54% (5.4 g/kg) [1], significantly higher than the yields of many other bioactive but minor xanthanolides like 4-epiisoxanthanol (0.009%) [2].

Natural Product Chemistry Phytochemistry Isolation

Semisynthetic Scaffold Versatility: Xanthinin as a Preferred Starting Material for α-Methyl-γ-Lactone Libraries

Xanthinin serves as one of two key starting materials (alongside 4-epi-isoxanthanol) for the semisynthesis of a library of α-methyl-γ-lactone derivatives aimed at investigating protein farnesyltransferase (PFTase) inhibition, a target where the toxic α-methylene-γ-lactone moiety is not required for activity [1]. This specific application highlights its utility as a scaffold beyond the typical Michael-acceptor reactivity of the class.

Medicinal Chemistry Semisynthesis Protein Farnesyltransferase Inhibition

Recommended Application Scenarios for Xanthinin Based on Empirical Evidence


Lead Identification in Antileishmanial Drug Discovery Programs

Based on direct comparative data demonstrating its superior activity among a panel of isolated xanthanolides against Leishmania species [1], Xanthinin is a prioritized candidate for hit-to-lead optimization. Research groups focused on neglected tropical diseases should procure Xanthinin to establish a structure-activity relationship (SAR) baseline that is empirically distinct from less potent analogs like xanthatin or xanthinosin.

Quality Control and Standardization of Xanthium-Derived Antifungal Extracts

Given the documented fungistatic activity of Xanthinin (MIC80 = 32 μg/mL against Candida spp.) [1], it serves as a critical analytical marker for the quality control of botanical extracts from Xanthium strumarium and related species. Procuring a pure standard of Xanthinin is essential for HPLC method development and quantification to ensure batch-to-batch consistency in extract-based antifungal research.

Semisynthesis of Novel α-Methyl-γ-Lactone Libraries for Oncology Research

For synthetic and medicinal chemistry teams, Xanthinin is a strategic procurement choice as a chiral-pool starting material. Its established use in generating α-methyl-γ-lactone derivatives with PFTase inhibitory activity [2] provides a validated, literature-supported pathway for accessing new chemical entities. This application is particularly valuable for projects aiming to avoid the general cytotoxicity associated with the α-methylene-γ-lactone warhead.

Phytochemical and Chemotaxonomic Studies of Xanthium and Related Genera

As a major constituent in specific chemotypes of Xanthium strumarium (sensu lato) [3] and due to its structural diagnosticity in color reactions [4], pure Xanthinin is an indispensable reference standard for chemotaxonomic classification, metabolomic fingerprinting, and the isolation of related sesquiterpene lactones. Its procurement supports fundamental research in plant systematics and natural product discovery.

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